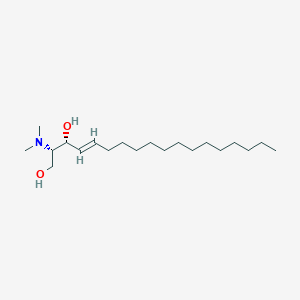

N,N-Dimethylsphingosine

描述

属性

CAS 编号 |

119567-63-4 |

|---|---|

分子式 |

C20H41NO2 |

分子量 |

327.5 g/mol |

IUPAC 名称 |

(E,2R,3S)-2-(dimethylamino)octadec-4-ene-1,3-diol |

InChI |

InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m1/s1 |

InChI 键 |

YRXOQXUDKDCXME-QWKHPXNBSA-N |

手性 SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N(C)C)O |

规范 SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O |

外观 |

Unit:5 mg/ml, 1mlSolvent:isopropanolPurity:98+%Physical liquid |

其他CAS编号 |

122314-67-4 |

物理描述 |

Solid |

同义词 |

(2R,3S,E)-2-(dimethylamino)octadec-4-ene-1,3-diol D-erythro-N,N-dimethylsphingosine DMS cpd N,N-dimethyl-D-erythro-sphingosine N,N-dimethyl-erythro-sphingosine N,N-dimethylsphingosine N,N-DMS |

产品来源 |

United States |

Foundational & Exploratory

N,N-Dimethylsphingosine (DMS): A Technical Guide to a Potent Sphingosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylsphingosine (DMS) is a naturally occurring, N-methylated derivative of sphingosine (B13886) that functions as a potent, cell-permeable inhibitor of sphingosine kinases (SphKs), the critical enzymes responsible for generating the signaling lipid sphingosine-1-phosphate (S1P).[1][2] By competitively inhibiting the ATP-binding site of SphKs, DMS effectively blocks the phosphorylation of sphingosine.[1][3] This action disrupts the crucial balance between the pro-apoptotic lipid ceramide and the pro-survival lipid S1P, often referred to as the "sphingolipid rheostat."[1][4] The inhibition of S1P production and the subsequent accumulation of ceramide make DMS a valuable pharmacological tool for investigating cellular processes such as apoptosis, proliferation, and inflammation.[2][5][6] Its utility is particularly recognized in cancer research for elucidating mechanisms of cell death and overcoming chemoresistance.[5][7]

Mechanism of Action

DMS exerts its biological effects primarily through the competitive inhibition of sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[1][8] It competes with the endogenous substrate, sphingosine, for the active site of the enzyme, thereby preventing the synthesis of S1P.[1][3] This leads to two major downstream consequences:

-

Decreased Sphingosine-1-Phosphate (S1P) Levels: S1P is a pleiotropic signaling molecule that promotes cell survival, proliferation, migration, and angiogenesis through its interaction with a family of G protein-coupled receptors (S1PR1-5).[9][10] By inhibiting SphKs, DMS reduces intracellular and extracellular S1P levels, thereby attenuating these pro-growth and pro-survival signals.[1][3]

-

Increased Ceramide and Sphingosine Levels: The blockage of sphingosine phosphorylation leads to the accumulation of its precursors, sphingosine and, subsequently, ceramide.[1][11] Ceramide is a well-established second messenger that induces apoptosis, cell cycle arrest, and cellular stress responses.[12][13] The DMS-induced shift in the ceramide-to-S1P ratio is a key factor in its pro-apoptotic effects.[1][3]

While DMS is a potent SphK inhibitor, it has been shown to be specific, with no significant inhibitory effect on protein kinase C (PKC) at concentrations that effectively block SphK activity.[1][3]

Quantitative Data: Inhibitory Activity

The potency of DMS as a sphingosine kinase inhibitor has been characterized in various cell types and in vitro systems. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

| Parameter | Value | System / Cell Type | Notes |

| SphK IC50 | ~5 µM | Human Platelets (Cell-free system) | Potently inhibited SphK activity in a dose-dependent manner.[11][12] |

| SphK IC50 | ~5 µM | U937, Swiss 3T3, PC12 cells (Cytosolic extracts) | Showed similar potency to dihydrosphingosine (DHS).[12] |

| IC50 (ERK-1/2 Activation) | 15 ± 10 µM | Porcine Vascular Smooth Muscle Cells (VSMC) | Measured effect on downstream signaling.[14][15] |

| IC50 (³H-Thymidine Inc.) | 12 ± 6 µM | Porcine Vascular Smooth Muscle Cells (VSMC) | Measured effect on cell proliferation.[14][15] |

Signaling Pathways Affected by DMS

DMS fundamentally alters the sphingolipid signaling network by inhibiting SphK. This intervention blocks the pro-survival S1P pathway and promotes the pro-apoptotic ceramide pathway.

Caption: DMS competitively inhibits Sphingosine Kinase, blocking S1P production.

This inhibition leads to an accumulation of ceramide and sphingosine, shifting the cellular balance towards apoptosis while simultaneously reducing S1P-mediated pro-survival signaling.[1][3] Studies have shown that DMS treatment suppresses the activation of downstream pro-survival pathways like NF-κB and Akt.[5][14]

Experimental Protocols

In Vitro Sphingosine Kinase Activity Assay (Radiolabeling Method)

This protocol is a classic method to determine the enzymatic activity of SphK and assess the inhibitory potential of compounds like DMS.

Objective: To measure the phosphorylation of sphingosine to S1P by SphK in the presence or absence of DMS.

Materials:

-

Recombinant human SphK1 or SphK2 enzyme.[16]

-

Sphingosine substrate.[17]

-

[γ-³²P]ATP or [γ-³³P]ATP.[18]

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 5% glycerol).

-

DMS inhibitor stock solution (in DMSO or ethanol).

-

Lipid extraction solvents (e.g., Chloroform (B151607):Methanol:HCl).

-

Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60).

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding kinase reaction buffer, the desired concentration of DMS (or vehicle control), and the SphK enzyme. Pre-incubate for 10-15 minutes at room temperature.[18]

-

Substrate Addition: Add the sphingosine substrate to the reaction mixture.

-

Initiation: Start the reaction by adding [γ-³²P]ATP. The final reaction volume is typically 20-50 µL.[16][17]

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.[18]

-

Termination & Extraction: Stop the reaction by adding an acidic solution (e.g., 1 M HCl). Extract the lipids by adding a mixture of chloroform and methanol. Vortex vigorously and centrifuge to separate the phases.

-

TLC Separation: Spot the lower organic phase onto a TLC plate. Develop the plate using a suitable solvent system (e.g., butanol:acetic acid:water) to separate S1P from unreacted ATP and sphingosine.

-

Quantification: Expose the dried TLC plate to a phosphor screen or autoradiography film. Scrape the spot corresponding to the radiolabeled S1P and quantify the radioactivity using a scintillation counter.

-

Analysis: Calculate the percentage of SphK inhibition by comparing the radioactivity in DMS-treated samples to the vehicle control. Determine the IC50 value by plotting inhibition versus DMS concentration.

Cellular Proliferation Assay (MTT Assay)

This protocol assesses the effect of DMS on the viability and metabolic activity of cultured cells, which is an indicator of cell proliferation and cytotoxicity.

Objective: To determine the dose-dependent effect of DMS on the proliferation of a specific cell line.

Materials:

-

Adherent or suspension cells of interest.

-

96-well cell culture plates.

-

Complete cell culture medium.

-

DMS stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.[19]

-

DMS Treatment: Prepare serial dilutions of DMS in complete culture medium. Remove the old medium from the cells and add the medium containing various concentrations of DMS. Include a vehicle-only control.[19]

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[19]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability versus DMS concentration to calculate the GI50 (concentration for 50% growth inhibition).

Experimental Workflow Visualization

A typical workflow for evaluating a SphK inhibitor like DMS involves a multi-step process, from initial biochemical validation to cellular effect confirmation.

Caption: A general experimental workflow for testing the efficacy of DMS.

Applications and Limitations

Applications:

-

Probing the Sphingolipid Rheostat: DMS is a fundamental tool for studying the balance between ceramide/sphingosine and S1P in various cellular contexts.[1]

-

Cancer Biology: It is widely used to induce apoptosis in cancer cell lines and to investigate the role of SphK1 in tumorigenesis, progression, and drug resistance.[5][6][8]

-

Inflammation and Immunology: DMS helps in dissecting the role of the SphK/S1P axis in inflammatory responses and immune cell trafficking.[20][21]

Limitations:

-

Off-Target Effects: While relatively specific for SphK over PKC, high concentrations of DMS may have off-target effects.[1][22]

-

Biphasic Effects: Some studies have reported biphasic effects, where low concentrations of DMS may activate certain pathways, while higher concentrations are inhibitory.[22]

-

Metabolism: As a lipid molecule, DMS can be metabolized by cells, which may influence its effective concentration and duration of action over time.

Conclusion

This compound is a potent and specific competitive inhibitor of sphingosine kinases, making it an indispensable tool for cell biologists, pharmacologists, and drug discovery scientists. By effectively decreasing the production of the pro-survival mediator S1P and increasing levels of pro-apoptotic ceramide, DMS provides a robust method for modulating the sphingolipid rheostat. A thorough understanding of its mechanism, quantitative activity, and proper experimental application, as outlined in this guide, is crucial for leveraging its full potential in elucidating the complex roles of sphingolipid signaling in health and disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | SphK Inhibitor | For Research [benchchem.com]

- 3. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. avantiresearch.com [avantiresearch.com]

- 22. Low dose N, N-dimethylsphingosine is cardioprotective and activates cytosolic sphingosine kinase by a PKCepsilon dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-Dimethylsphingosine: A Technical Guide to its Core Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylsphingosine (DMS) is an endogenous N-methylated derivative of sphingosine (B13886), a fundamental component of cellular membranes.[1][2] Beyond its structural role, DMS has emerged as a critical bioactive lipid that modulates a variety of cellular processes, including proliferation, apoptosis, inflammation, and stress responses.[3][4][5] Its primary mechanism of action involves the competitive inhibition of sphingosine kinase (SK), the enzyme responsible for phosphorylating sphingosine to form the pro-survival signaling molecule, sphingosine-1-phosphate (S1P).[1][3][5] By altering the crucial balance between the pro-apoptotic lipid ceramide and the pro-survival lipid S1P, often termed the "sphingolipid rheostat," DMS steers cellular fate towards apoptosis.[3][5] This technical guide provides an in-depth exploration of the core cell signaling pathways modulated by DMS, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Signaling Pathways Modulated by this compound

The cellular effects of DMS are pleiotropic, stemming from its ability to influence several key signaling cascades. The most well-characterized of these is its potent inhibition of sphingosine kinase.

Inhibition of Sphingosine Kinase and the Sphingolipid Rheostat

DMS acts as a potent competitive inhibitor of sphingosine kinase (SK), with a higher affinity for the enzyme than its natural substrate, sphingosine.[3][5] This inhibition leads to two major consequences: a decrease in the cellular levels of S1P and an accumulation of sphingosine, which can then be converted to ceramide.[1][3] This shift in the ceramide/S1P ratio is a critical determinant of cell fate.

-

Decreased Sphingosine-1-Phosphate (S1P): S1P is a key signaling molecule that promotes cell survival, proliferation, and migration by binding to a family of G protein-coupled receptors (S1PRs). By reducing S1P levels, DMS effectively dampens these pro-survival signals.[1]

-

Increased Ceramide: The accumulation of sphingosine is shunted towards the production of ceramide. Ceramide, in contrast to S1P, is a pro-apoptotic lipid that activates several stress-activated protein kinases and initiates apoptotic cascades.[3]

The following diagram illustrates the central role of DMS in modulating the sphingolipid rheostat.

Induction of Apoptosis

A primary consequence of DMS treatment in cancer cells is the induction of apoptosis.[4][6] This is a direct result of the altered sphingolipid rheostat, leading to the activation of intrinsic and potentially extrinsic apoptotic pathways.

-

Caspase Activation: DMS treatment has been shown to lead to the activation of key executioner caspases, such as caspase-3, and the subsequent cleavage of downstream targets like poly(ADP-ribose) polymerase (PARP).[4]

-

Mitochondrial Pathway: The increase in ceramide levels can lead to mitochondrial outer membrane permeabilization, cytochrome c release, and the formation of the apoptosome. Some studies also suggest that DMS can induce apoptosis through the generation of reactive oxygen species (ROS), which can further trigger the mitochondrial pathway.[7]

The signaling cascade leading to DMS-induced apoptosis is depicted below.

Modulation of Protein Kinase C (PKC) Signaling

While DMS is a potent inhibitor of SK, some studies have suggested it can also inhibit Protein Kinase C (PKC), a family of serine/threonine kinases involved in a wide range of cellular processes.[2] However, other reports indicate that at concentrations effective for SK inhibition, DMS does not significantly affect PKC activity.[3][5] This suggests that the primary effects of DMS are likely mediated through SK inhibition, but direct or indirect effects on specific PKC isoforms cannot be entirely ruled out and may be cell-type dependent. Conventional and novel PKC isoforms are activated by diacylglycerol (DAG), and their activity is crucial for various cellular functions, including proliferation and inflammation.[8]

Impact on NF-κB and Calcium Signaling

Recent studies have revealed a more complex signaling network for DMS, involving the transcription factor NF-κB and intracellular calcium (Ca2+) levels.

-

NF-κB Inhibition: DMS has been shown to suppress the activation of the NF-κB p65 subunit.[4] NF-κB is a key regulator of inflammation, cell survival, and proliferation, and its inhibition by DMS likely contributes to the compound's anti-cancer effects.

-

Increased Intracellular Calcium: DMS treatment can lead to an increase in intracellular calcium concentration ([Ca2+]i).[4] Elevated [Ca2+]i can be a potent trigger for apoptosis through various mechanisms, including the activation of calcium-dependent proteases and the induction of mitochondrial stress.

The interplay between DMS, SK1, NF-κB, and calcium signaling is illustrated in the following diagram.

Quantitative Data

The following tables summarize key quantitative data regarding the inhibitory effects of this compound on various cellular targets.

Table 1: Inhibitory Potency of DMS against Sphingosine Kinase

| Cell Line/System | IC50 / Ki Value | Reference |

| Platelet Cytosolic Fractions | IC50 ≈ 5 µM | [1] |

| Intact Platelets | IC50 ≈ 10 µM | [1] |

| U937 Monoblastic Leukemia Cells | Ki = 3.1 µM | [9] |

| PC12 Pheochromocytoma Cells | Ki = 6.8 µM | [9] |

| Swiss 3T3 Fibroblasts | Ki = 2.3 µM | [9] |

| Porcine VSMC ([3H]-thymidine incorporation) | IC50 = 12 ± 6 µM | [10][11] |

| Porcine VSMC (ERK-1/2 activation) | IC50 = 15 ± 10 µM | [10][11] |

Table 2: Effects of DMS on Cell Viability

| Cell Line | Concentration | Time | Effect | Reference |

| A549 Human Lung Cancer | Dose-dependent | 24, 48, 72 h | Suppressed cell proliferation | [4] |

| Human Leukemic Cell Lines (CMK-7, HL60, U937) | 20 µM | 6 h | Up to 90% apoptosis | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the cellular effects of this compound.

Sphingosine Kinase Activity Assay

This protocol is adapted from methods described for measuring SK activity in cell lysates.[1][12]

Objective: To determine the inhibitory effect of DMS on sphingosine kinase activity.

Materials:

-

Cell culture of interest

-

Lysis buffer (e.g., containing protease and phosphatase inhibitors)

-

[γ-³²P]ATP or non-radioactive ATP

-

Sphingosine substrate

-

This compound (DMS)

-

Reaction buffer (e.g., containing MgCl₂)

-

Lipid extraction solvents (e.g., chloroform:methanol:HCl)

-

Thin Layer Chromatography (TLC) plates

-

Phosphorimager or scintillation counter

Workflow Diagram:

Procedure:

-

Cell Lysate Preparation: Culture cells to the desired confluency. Lyse the cells in a suitable buffer and determine the protein concentration.

-

Kinase Reaction: In a microcentrifuge tube, combine the cell lysate, reaction buffer, sphingosine substrate, and varying concentrations of DMS (or vehicle control).

-

Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

-

Stop Reaction and Lipid Extraction: Terminate the reaction by adding an acidic chloroform:methanol mixture. Vortex and centrifuge to separate the phases.

-

TLC Separation: Spot the lipid-containing organic phase onto a TLC plate and develop the plate using an appropriate solvent system to separate S1P from other lipids.

-

Quantification: Dry the TLC plate and expose it to a phosphor screen or perform autoradiography. Quantify the radioactive S1P spots using a phosphorimager or by scraping the spots and using a scintillation counter.

-

Data Analysis: Calculate the percentage of SK inhibition by DMS compared to the vehicle control.

Western Blot Analysis for Apoptosis Markers

This protocol provides a general workflow for detecting the cleavage of PARP, a hallmark of apoptosis, following DMS treatment.[4][13][14][15][16][17]

Objective: To assess the induction of apoptosis by DMS through the detection of cleaved PARP.

Materials:

-

Cell culture of interest

-

This compound (DMS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Workflow Diagram:

Procedure:

-

Cell Treatment: Treat cells with various concentrations of DMS for the desired time points. Include a vehicle-treated control.

-

Cell Lysis: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against PARP overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add a chemiluminescent substrate.

-

Imaging: Capture the signal using an appropriate imaging system. The appearance of a cleaved PARP band and a decrease in the full-length PARP band indicate apoptosis.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Objective: To determine the effect of DMS on cell viability.

Materials:

-

Cell culture of interest

-

96-well plates

-

This compound (DMS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

DMS Treatment: Treat the cells with a range of DMS concentrations for various time periods.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion

This compound is a potent bioactive lipid that plays a crucial role in determining cell fate, primarily through its competitive inhibition of sphingosine kinase. By shifting the sphingolipid rheostat towards the pro-apoptotic ceramide, DMS effectively induces cell death in various cancer cell lines. Its influence extends to other critical signaling pathways, including the NF-κB and calcium signaling networks, further highlighting its potential as a therapeutic agent. This technical guide provides a foundational understanding of the core signaling mechanisms of DMS, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring the therapeutic utility of this fascinating molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. avantiresearch.com [avantiresearch.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N,N-dimethyl phytosphingosine induces caspase-8-dependent cytochrome c release and apoptosis through ROS generation in human leukemia cells (Journal Article) | OSTI.GOV [osti.gov]

- 8. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 9. caymanchem.com [caymanchem.com]

- 10. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. A sphingosine kinase activity assay using direct infusion electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. novateinbio.com [novateinbio.com]

- 14. Western blot protocol | Abcam [abcam.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. bio-rad.com [bio-rad.com]

- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]

The Role of N,N-Dimethylsphingosine in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethylsphingosine (DMS) is a naturally occurring sphingolipid that has garnered significant attention in cancer research for its potent pro-apoptotic properties. This technical guide provides an in-depth analysis of the molecular mechanisms by which DMS induces programmed cell death. As a competitive inhibitor of sphingosine (B13886) kinase (SphK), DMS plays a pivotal role in modulating the cellular rheostat between pro-survival sphingosine-1-phosphate (S1P) and pro-apoptotic ceramide. This guide details the signaling pathways affected by DMS, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of targeting sphingolipid metabolism in cancer.

Introduction to this compound

This compound is a methylated derivative of sphingosine, a fundamental component of sphingolipids.[1] It has been identified as a key player in the regulation of cell fate, with a primary role in promoting apoptosis in a variety of cancer cell lines.[1] Unlike many therapeutic agents, DMS's mechanism of action is not centered on direct DNA damage but rather on the intricate modulation of lipid signaling pathways that govern cellular survival and death.

The Core Mechanism: Inhibition of Sphingosine Kinase and the Ceramide/S1P Rheostat

The central mechanism of DMS-induced apoptosis lies in its ability to act as a potent and competitive inhibitor of sphingosine kinase (SphK), particularly SphK1.[2][3][4] SphK1 is an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a well-established pro-survival signaling molecule.[3][5]

By inhibiting SphK1, DMS effectively blocks the production of S1P.[2][4] This inhibition leads to a crucial shift in the intracellular balance between S1P and its precursor, ceramide. This balance, often referred to as the "ceramide/S1P rheostat," is a critical determinant of cell fate.[3][6] An increase in the ceramide-to-S1P ratio is a potent signal for the induction of apoptosis.[3][4][5] DMS, therefore, promotes apoptosis by tipping this balance in favor of the pro-apoptotic ceramide.[3][4][6]

Caption: The Ceramide/S1P Rheostat and DMS Intervention.

Downstream Signaling Pathways Modulated by DMS

The DMS-induced shift in the ceramide/S1P ratio triggers a cascade of downstream signaling events that collectively drive the cell towards apoptosis.

Inhibition of Pro-Survival Pathways

-

NF-κB Pathway: DMS has been shown to suppress the activation of the nuclear factor-κB (NF-κB) signaling pathway.[2][7] NF-κB is a key transcription factor that promotes the expression of anti-apoptotic genes. By inhibiting NF-κB, DMS reduces the cell's ability to resist apoptotic signals.[2]

-

Akt Kinase: DMS treatment leads to a decrease in the activity of Akt kinase, a central node in cell survival signaling.[8][9] The inhibition of Akt further sensitizes the cell to apoptosis.

-

ERK: The extracellular signal-regulated kinase (ERK) pathway, typically associated with cell proliferation and survival, is also attenuated by DMS.[8][9]

Activation of Pro-Apoptotic Pathways

-

JNK and p38 MAP Kinase: In contrast to the inhibition of pro-survival kinases, DMS activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[8] These stress-activated protein kinases are known to play a crucial role in promoting apoptosis in response to cellular stress.

-

Caspase Activation: A hallmark of apoptosis is the activation of a cascade of proteases known as caspases. DMS treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3.[2][10] Activated caspase-3 is responsible for cleaving key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[2][10]

Mitochondrial Involvement

The mitochondria play a central role in the intrinsic pathway of apoptosis. DMS has been observed to induce changes in mitochondrial membrane potential (MMP).[8] While an initial transient increase in MMP may occur, this is followed by a sustained decrease, which is a key event in the apoptotic process.[8] This loss of MMP is often associated with the release of cytochrome c from the mitochondria into the cytosol, a critical step in the formation of the apoptosome and the activation of caspase-9.[8][10] Furthermore, DMS can lead to the downregulation of anti-apoptotic Bcl-2 family members.[10]

Intracellular Calcium Signaling

DMS treatment has been shown to increase intracellular calcium concentrations ([Ca2+]i).[2][7] Elevated intracellular calcium can act as a potent trigger for apoptosis through various mechanisms, including the activation of calcium-dependent proteases and the induction of mitochondrial stress.[2]

Caption: DMS-Induced Apoptotic Signaling Pathways.

Quantitative Data on DMS-Induced Apoptosis

The pro-apoptotic efficacy of DMS has been quantified in various cancer cell lines. The following tables summarize key data from published studies.

| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |

| A549 (Human Lung Cancer) | 24 h | 4.864 | [2] |

| A549 (Human Lung Cancer) | 48 h | 4.788 | [2] |

| A549 (Human Lung Cancer) | 72 h | 4.456 | [2] |

| Porcine VSMC | Not Specified | 12 ± 6 (for [3H]-thymidine incorporation) | [9] |

| Human Platelets | Not Specified | ~5 (for SphK activity) | [11] |

Table 1: IC50 Values of DMS in Various Cell Types.

| Cell Line | DMS Concentration (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells | Reference |

| A549 | 1 | 24 | Increased | [2] |

| A549 | 2 | 24 | Increased | [2] |

| A549 | 4 | 24 | Significantly Increased | [2] |

| A549 | 1 | 48 | Increased | [2] |

| A549 | 2 | 48 | Significantly Increased | [2] |

| A549 | 4 | 48 | Significantly Increased | [2] |

| Human Leukemic Cell Lines (CMK-7, HL60, U937) | 20 (Sphingosine) | 6 | Up to 90% | [1] |

| Human Colonic Carcinoma Cells (HT29, HRT18, MKN74, COLO205) | Not Specified | Not Specified | >50% | [1] |

Table 2: Induction of Apoptosis by DMS in Cancer Cell Lines. (Note: Some data points indicate a qualitative increase as specific percentages were not provided in the source material.)

Experimental Protocols for Studying DMS-Induced Apoptosis

The following are detailed methodologies for key experiments commonly used to investigate the pro-apoptotic effects of DMS.

Cell Culture and DMS Treatment

-

Cell Lines: A549 (human lung carcinoma), U937 (human monocytic leukemia), and other relevant cancer cell lines are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

DMS Preparation: this compound is typically dissolved in a suitable solvent such as ethanol (B145695) or DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treatment. A vehicle control (medium with the solvent alone) should always be included.

Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining

This is a standard flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488) for detection. Propidium iodide is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Seed cells in a 6-well plate and treat with various concentrations of DMS for the desired time periods.

-

Harvest the cells by trypsinization (for adherent cells) and centrifugation.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI solution to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Caption: Experimental Workflow for Annexin V/PI Apoptosis Assay.

Western Blot Analysis for Protein Expression and Cleavage

Western blotting is used to detect changes in the levels and cleavage of key proteins involved in apoptosis.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect target proteins.

-

Protocol:

-

Treat cells with DMS as described above.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, SphK1, p-Akt, etc.) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Caspase Activity Assay

Fluorometric or colorimetric assays can be used to quantify the activity of specific caspases.

-

Principle: These assays utilize a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) that is conjugated to a fluorophore or a chromophore. When the caspase is active, it cleaves the substrate, releasing the fluorophore or chromophore, which can then be measured.

-

Protocol:

-

Treat cells with DMS in a 96-well plate.

-

Lyse the cells according to the manufacturer's instructions for the specific caspase activity assay kit.

-

Add the caspase substrate to the cell lysate.

-

Incubate at 37°C for 1-2 hours.

-

Measure the fluorescence or absorbance using a microplate reader.

-

The signal intensity is directly proportional to the caspase activity.

-

Conclusion and Future Directions

This compound is a powerful tool for inducing apoptosis in cancer cells through its targeted inhibition of sphingosine kinase and the subsequent modulation of the ceramide/S1P rheostat. The downstream effects on a multitude of signaling pathways underscore the central role of sphingolipid metabolism in regulating cell fate. The data presented in this guide highlight the potential of DMS and other SphK inhibitors as therapeutic agents in oncology.

Future research should focus on the in vivo efficacy and safety of DMS and its analogs. Furthermore, exploring combination therapies where DMS is used to sensitize cancer cells to conventional chemotherapeutics or targeted therapies could be a promising avenue. A deeper understanding of the intricate crosstalk between sphingolipid signaling and other cellular pathways will undoubtedly open new doors for the development of novel and effective cancer treatments. The detailed protocols and pathway diagrams provided herein are intended to facilitate further investigation into this exciting field of research.

References

- 1. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of N,N,-dimethyl-D-erythro-sphingosine-induced apoptosis and signaling in U937 cells: independence of sphingosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N,N-dimethyl phytosphingosine induces caspase-8-dependent cytochrome c release and apoptosis through ROS generation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N,N-Dimethylsphingosine as an Endogenous Metabolite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethylsphingosine (DMS) is an endogenous sphingolipid metabolite that has emerged as a critical signaling molecule involved in a myriad of cellular processes. Initially recognized for its role as a competitive inhibitor of sphingosine (B13886) kinase (SphK), the enzyme responsible for producing the pro-survival lipid sphingosine-1-phosphate (S1P), DMS is now understood to possess a broader range of biological activities. This technical guide provides a comprehensive overview of the core aspects of DMS, including its metabolic pathways, physiological concentrations, key signaling roles, and detailed experimental protocols for its study. A central focus is the presentation of quantitative data in structured tables and the visualization of complex biological pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the multifaceted roles of DMS in health and disease.

Metabolism of this compound

The cellular levels of this compound are tightly regulated through a balance of its synthesis and degradation.

Biosynthesis

The primary route for the biosynthesis of DMS is the sequential N-methylation of sphingosine. This process is catalyzed by a specific N-methyltransferase.

-

Enzyme: Sphingosine N-methyltransferase.[1]

-

Substrate: Sphingosine.[1]

-

Co-factor: S-adenosyl-L-methionine (SAM) serves as the methyl group donor.

-

Location: The enzymatic activity for sphingosine N-methyltransferase has been detected in mouse brain tissue homogenates.[1]

The biosynthesis of sphingosine itself originates from the condensation of serine and palmitoyl-CoA.[2]

Biosynthesis pathway of this compound from its precursors.

Degradation

The metabolic fate of this compound is not as well-characterized as its biosynthesis. It is hypothesized to undergo degradation through pathways similar to other sphingolipids, potentially involving phosphorylation and subsequent cleavage. However, specific enzymes responsible for DMS degradation have not been definitively identified.

Quantitative Data

Precise quantification of endogenous DMS levels is crucial for understanding its physiological and pathological roles. While data on absolute concentrations in human tissues are limited, its presence has been confirmed in various cell types and tissues.[3]

| Biological Matrix | Species | Concentration/Amount | Method of Detection | Reference |

| Human Platelets | Human | Present, but not quantified | Not specified | [3] |

| Spinal Cord (Dorsal Horn) | Rat | Upregulated in neuropathic pain models | Metabolomics | [4] |

| Human Oligodendrocytes | Human | Produced upon challenge with white matter damaging agents | Not specified | [4] |

Inhibition Constants (Ki) for Sphingosine Kinases:

| Enzyme | Inhibition Type | Ki Value (µM) | Reference |

| Sphingosine Kinase 1 (SphK1) | Competitive | ~5 | Not specified in provided text |

| Sphingosine Kinase 2 (SphK2) | Non-competitive | ~12 | Not specified in provided text |

Signaling Pathways and Biological Functions

This compound exerts its biological effects through the modulation of several key signaling pathways, extending beyond its well-established role as a sphingosine kinase inhibitor.

Inhibition of Sphingosine Kinase and the Sphingolipid Rheostat

DMS is a potent inhibitor of both isoforms of sphingosine kinase, SphK1 and SphK2.[5] By inhibiting these enzymes, DMS prevents the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule that promotes cell survival, proliferation, and inflammation.[5] This inhibition shifts the "sphingolipid rheostat" towards an accumulation of pro-apoptotic sphingolipids like sphingosine and ceramide.[5]

DMS inhibits SphK, shifting the balance towards apoptosis.

Role in Neuropathic Pain and Inflammation

Endogenous DMS has been identified as a key player in the pathogenesis of neuropathic pain.[4][6] In animal models, its levels are elevated in the spinal cord following nerve injury.[4] DMS can sensitize neurons in the central nervous system and induce the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and monocyte chemoattractant protein-1 (MCP-1), from astrocytes.[4][6] This neuroinflammatory response contributes to the development and maintenance of chronic pain states.[6] Recent studies also suggest that DMS can enhance the binding of nerve growth factor (NGF) to its receptor, TrkA, potentially contributing to neuropathic pain-like behaviors.[7]

Signaling cascade of DMS in the development of neuropathic pain.

Induction of Apoptosis in Cancer Cells

DMS has been shown to induce apoptosis in various cancer cell lines, including those of hematopoietic and carcinoma origin.[8] The pro-apoptotic effects of DMS are multifaceted and can occur independently of its inhibition of sphingosine kinase.[9] In some cancer cells, DMS can modulate the activity of several signaling molecules, including the activation of JNK and p38 MAP kinase, and the inhibition of ERK and Akt kinase.[9][10] It can also induce cytochrome c release from mitochondria, a key event in the intrinsic apoptotic pathway.[9]

References

- 1. Enzymatic synthesis of N,N-dimethyl-sphingosine: demonstration of the sphingosine: N-methyltransferase in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Alterations in Spinal Cord Metabolism during Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. avantiresearch.com [avantiresearch.com]

- 7. Evaluation of chiral N,N-dimethyl-sphingosine for the interaction between nerve growth factor and tropomyosin receptor kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of N,N,-dimethyl-D-erythro-sphingosine-induced apoptosis and signaling in U937 cells: independence of sphingosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of MAP kinase by sphingosine and its methylated derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-Dimethylsphingosine (DMS): A Technical Guide on Structure, Function, and Signaling

Executive Summary: N,N-Dimethylsphingosine (DMS) is an endogenous N-methylated derivative of sphingosine (B13886) that functions as a critical modulator of sphingolipid metabolism and signaling.[1][2] Primarily recognized as a potent, competitive inhibitor of sphingosine kinase (SphK), DMS plays a pivotal role in regulating the cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[3] This activity, coupled with its influence on protein kinase C, intracellular calcium levels, and other signaling cascades, makes DMS a significant molecule in cellular processes such as apoptosis, proliferation, and inflammation.[4][5][6] Consequently, DMS serves as an invaluable tool in research and a potential target for therapeutic development, particularly in oncology and neuropathic pain management.

Introduction to this compound

Sphingolipids are a class of lipids that serve not only as structural components of cell membranes but also as bioactive molecules that regulate a wide range of cellular functions. The dynamic equilibrium between key sphingolipid metabolites—ceramide, sphingosine, and sphingosine-1-phosphate (S1P)—often referred to as the "sphingolipid rheostat," dictates cell fate decisions like proliferation, survival, and apoptosis.[7][8] this compound (DMS), a naturally occurring metabolite of sphingosine, has emerged as a key regulator of this balance.[1][9] It is produced in various tissues and tumor cell lines and exerts its primary biological effects through the potent inhibition of sphingosine kinases (SphK1 and SphK2), the enzymes responsible for phosphorylating sphingosine to produce S1P.[1][10][5] By blocking S1P production, DMS shifts the rheostat towards the accumulation of sphingosine and ceramide, which are typically associated with anti-proliferative and pro-apoptotic outcomes.[3][8]

Structure and Physicochemical Properties

This compound is a sphingoid base characterized by an 18-carbon aliphatic chain with a trans double bond, a hydroxyl group, and a dimethylated amino group.

-

Chemical Formula: C₂₀H₄₁NO₂[2]

-

Molar Mass: 327.553 g·mol⁻¹[2]

-

IUPAC Name: (2S,3R,4E)-2-(dimethylamino)octadec-4-ene-1,3-diol[11]

-

CAS Number: 119567-63-4[12]

DMS is a hydrophobic molecule, and its solubility characteristics necessitate the use of organic solvents like ethanol (B145695) or DMSO for experimental use.[12]

Molecular Function and Mechanism of Action

DMS modulates multiple signaling pathways, primarily through its interaction with key enzymes in lipid signaling.

Inhibition of Sphingosine Kinase (SphK)

The principal mechanism of action for DMS is the competitive inhibition of sphingosine kinase.[3] It targets both SphK1 and SphK2 isoforms.[13] By binding to the same site as sphingosine, DMS prevents the synthesis of S1P, a critical lipid second messenger involved in promoting cell growth, survival, and proliferation.[10] This inhibition is selective; at concentrations that effectively block SphK, DMS does not significantly inhibit N-acylation (ceramide synthesis) or protein kinase C (PKC).[10][12] This specificity makes DMS a valuable tool for studying the intracellular roles of the SphK/S1P pathway.[3]

Modulation of the Sphingolipid Rheostat

By inhibiting SphK, DMS directly alters the cellular concentrations of key sphingolipids. It decreases the basal levels of S1P and prevents its increase in response to stimuli.[3] Concurrently, the block in sphingosine phosphorylation leads to an accumulation of its precursors, sphingosine and ceramide.[3][14] This shift in the ceramide/S1P ratio is a critical factor in the pro-apoptotic effects of DMS, as ceramide accumulation is a well-established trigger for apoptosis.[8]

Effects on Other Kinases and Signaling Pathways

While DMS is highly selective for SphK over PKC at typical inhibitory concentrations, its relationship with other kinases can be complex.[10][12][15]

-

Protein Kinase C (PKC): While early reports suggested PKC inhibition, subsequent studies clarified that DMS does not inhibit PKC at concentrations where it potently inhibits SphK.[3][12] Some effects of DMS are PKC-independent.[16] However, DMS has also been reported to inhibit PKC in certain contexts, particularly at higher concentrations.[17]

-

MAPK and Akt Signaling: DMS has been shown to inhibit the mitogen-activated protein kinase (MAPK) cascade, specifically ERK-1/2 activation, in some tumor cell lines.[17][18] This inhibition may be an early step in DMS-induced apoptosis.[18] Additionally, DMS can reduce Akt signaling, a key pathway for cell survival.[10]

Regulation of Intracellular Calcium ([Ca²⁺]i)

DMS is known to increase the concentration of cytosolic calcium ([Ca²⁺]i).[5][6][17] This effect is dose-dependent and involves both the release of calcium from intracellular stores and an influx of calcium from the extracellular medium.[6][19] The mechanism of calcium influx appears to be distinct from store-operated calcium channels and can be modulated by G-proteins and tyrosine kinases.[6] This elevation of intracellular calcium is a contributing factor to its apoptotic effects.[5][19]

Quantitative Data Summary

The inhibitory potency of DMS has been quantified across various cell types and experimental systems.

| Parameter | Target Enzyme | Cell Line / System | Value | Reference |

| Kᵢ | Sphingosine Kinase | U937 Cell Extracts | 3.1 µM | [9][12] |

| Kᵢ | Sphingosine Kinase | PC12 Cell Extracts | 6.8 µM | [12] |

| Kᵢ | Sphingosine Kinase | Swiss 3T3 Cell Extracts | 2.3 µM | [12] |

| Kᵢ | Sphingosine Kinase 1 (SK1) | Recombinant Human | ~16 µM | [13] |

| Kᵢ | Sphingosine Kinase 2 (SK2) | Recombinant Human | ~14 µM | [13] |

| IC₅₀ | Sphingosine Kinase | Platelet Cytosolic Fraction | ~5 µM | [14][20] |

| IC₅₀ | [³H]-thymidine incorporation | Porcine VSMC | 12 ± 6 µM | [10][16] |

| IC₅₀ | ERK-1/2 Activation | Porcine VSMC | 15 ± 10 µM | [10][16] |

VSMC: Vascular Smooth Muscle Cells

Key Signaling Pathways Involving DMS

The multifaceted role of DMS can be visualized through its impact on central cellular signaling pathways.

Sphingolipid Metabolism and DMS Inhibition

DMS directly intervenes in sphingolipid metabolism at the point of S1P synthesis. This intervention triggers a cascade of changes that favor apoptosis over cell survival.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethylsphingosine increases cytosolic calcium and intracellular pH in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0013645) [hmdb.ca]

- 10. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. Showing Compound this compound (FDB029615) - FooDB [foodb.ca]

- 12. caymanchem.com [caymanchem.com]

- 13. Targeting Sphingosine Kinases for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound | SphK Inhibitor | For Research [benchchem.com]

- 16. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. avantiresearch.com [avantiresearch.com]

- 18. Inhibition of MAP kinase by sphingosine and its methylated derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound - Focus Biomolecules [mayflowerbio.com]

An In-depth Technical Guide to N,N-Dimethylsphingosine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylsphingosine (DMS) is an N-methylated derivative of sphingosine (B13886) that has emerged as a critical tool in the study of sphingolipid metabolism and signaling. Initially identified as a potent inhibitor of protein kinase C (PKC), subsequent research has redefined its primary role as a specific and competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for the phosphorylation of sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P). This guide provides a comprehensive overview of the discovery, history, and key experimental findings related to DMS, with a focus on its mechanism of action and its utility as a pharmacological agent.

Discovery and Historical Perspective

The study of this compound began with investigations into the metabolic pathways of sphingolipids. In 1989, the enzymatic synthesis of N,N-dimethyl-sphingosine was demonstrated in mouse brain tissue, identifying the presence of a sphingosine:N-methyltransferase.[1] Early studies in the 1990s suggested that DMS, like sphingosine, was an inhibitor of protein kinase C (PKC). However, a pivotal study published in 1998 demonstrated that DMS is a potent and competitive inhibitor of sphingosine kinase (SphK) and does not inhibit PKC at concentrations that effectively block SphK activity.[2][3][4] This discovery was crucial in establishing DMS as a specific tool to investigate the biological functions of the SphK/S1P signaling axis.

Further research elucidated the role of DMS in modulating the "sphingolipid rheostat," the balance between the pro-apoptotic lipid ceramide and the pro-survival lipid S1P.[3][5] By inhibiting SphK, DMS decreases the cellular levels of S1P and leads to an accumulation of sphingosine, which can then be converted to ceramide, thereby promoting apoptosis in various cancer cell lines.[5][6] This pro-apoptotic activity has made DMS and its analogs subjects of interest in cancer drug development.[7]

More recently, DMS has been identified as an endogenous lipid involved in neuropathic pain.[8][9][10] Its concentration is elevated in the spinal cord in animal models of neuropathic pain, and direct administration of DMS can induce pain-like behaviors.[9][10] This has opened new avenues for research into the role of sphingolipid metabolism in pain signaling and for the development of novel analgesics.

Quantitative Data

The following tables summarize key quantitative data related to the inhibitory activity of this compound.

| Table 1: Inhibitory Constants (Ki) of DMS for Sphingosine Kinase | |

| Cell Line/Tissue | Ki (µM) |

| U937 monoblastic leukemia cell extracts | 3.1 |

| PC12 pheochromocytoma cell extracts | 6.8 |

| Swiss 3T3 fibroblast extracts | 2.3 |

Data sourced from Cayman Chemical product information, citing Edsall, L.C., et al. (1998) and Yatomi, Y., et al. (1996).[11]

| Table 2: Half-maximal Inhibitory Concentration (IC50) of DMS | |

| Parameter | IC50 (µM) |

| [3H]-thymidine incorporation in porcine vascular smooth muscle cells | 12 ± 6 |

| ERK-1/2 activation in porcine vascular smooth muscle cells | 15 ± 10 |

Data sourced from a study on the effect of DMS on neointimal hyperplasia.[12]

Signaling Pathways

The signaling pathways influenced by this compound are centered around its inhibition of sphingosine kinase and the subsequent alteration of the sphingolipid balance.

Caption: this compound (DMS) competitively inhibits Sphingosine Kinase (SphK).

The diagram above illustrates the central role of DMS in sphingolipid signaling. By inhibiting SphK, DMS blocks the conversion of sphingosine to S1P. This leads to a decrease in pro-survival S1P levels and an increase in sphingosine, which can then be acylated by ceramide synthase to form the pro-apoptotic lipid ceramide, shifting the cellular balance towards apoptosis.

Caption: DMS-induced apoptosis involves inhibition of SPHK1/NF-κB and increased intracellular calcium.

This diagram shows the downstream effects of DMS that lead to apoptosis. DMS has been shown to suppress the activation of SPHK1 and the transcription factor NF-κB, which is involved in promoting cell survival.[13] Additionally, DMS can induce an increase in intracellular calcium concentration, which is a known trigger for apoptotic pathways.[13] These events converge on the activation of executioner caspases like caspase-3 and the cleavage of substrates such as PARP, culminating in programmed cell death.[13]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are methodologies for key experiments involving DMS.

Synthesis of this compound

A common method for the synthesis of DMS is through the reductive methylation of sphingosine.

-

Materials: Sphingosine, formaldehyde (B43269) (CH₂O), sodium cyanoborohydride (NaCNBH₃), sodium acetate, and acetic acid.

-

Procedure:

-

Dissolve sphingosine in a suitable solvent mixture, such as methanol.

-

Add formaldehyde, sodium cyanoborohydride, sodium acetate, and acetic acid to the solution.

-

Stir the reaction mixture at room temperature for a specified period.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product.

-

Purify the crude product using column chromatography to obtain pure this compound.

-

This protocol is based on a method described for the preparation of [¹⁴C]DMS.[14]

Sphingosine Kinase Activity Assay

This assay measures the enzymatic activity of SphK by quantifying the formation of radiolabeled S1P.

-

Materials: Cell lysates or purified SphK, [γ-³²P]ATP or [³H]sphingosine, sphingosine (substrate), DMS (inhibitor), reaction buffer (containing MgCl₂, EDTA, Na₃VO₄, NaF, and protease inhibitors), and lipids for extraction (e.g., chloroform, methanol).

-

Procedure:

-

Prepare cell lysates from the desired cell type (e.g., U937, Swiss 3T3, PC12).[2][3]

-

Pre-incubate the cell lysate with or without DMS at various concentrations for a defined period.

-

Initiate the kinase reaction by adding the substrate (sphingosine) and the radioactive label ([γ-³²P]ATP or [³H]sphingosine).

-

Incubate the reaction mixture at 37°C for a specified time.

-

Stop the reaction by adding an acidic solution (e.g., HCl).

-

Extract the lipids from the reaction mixture using a chloroform/methanol/HCl solution.

-

Separate the lipids using thin-layer chromatography (TLC).

-

Visualize and quantify the radiolabeled S1P using autoradiography or a scintillation counter.

-

This is a generalized protocol based on methods described in the literature.[14][15]

Measurement of Cellular Ceramide and Sphingosine-1-Phosphate Levels

This protocol allows for the quantification of endogenous sphingolipid levels in response to DMS treatment.

-

Materials: Cultured cells, DMS, lipid extraction solvents (e.g., chloroform, methanol), internal standards for mass spectrometry, and access to liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Procedure:

-

Culture cells to the desired confluency and treat with DMS or vehicle control for various time points.

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Perform lipid extraction from the cell pellets using a suitable solvent system.

-

Add internal standards for accurate quantification.

-

Analyze the lipid extracts by LC-MS/MS to separate and quantify ceramide and S1P.

-

Normalize the lipid levels to the total protein or cell number.

-

This protocol is a standard approach for lipidomics analysis.

Conclusion

This compound has evolved from being considered a general PKC inhibitor to a well-established, specific, and potent competitive inhibitor of sphingosine kinase. This has made it an invaluable molecular probe for dissecting the complex roles of the sphingosine kinase/S1P signaling pathway in a multitude of cellular processes, including proliferation, survival, apoptosis, and inflammation. Its involvement in neuropathic pain has further expanded its relevance. The quantitative data, signaling pathway diagrams, and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important sphingolipid. Future research will likely continue to uncover novel functions of DMS and explore the therapeutic potential of targeting the sphingolipid metabolic pathway.

References

- 1. Enzymatic synthesis of N,N-dimethyl-sphingosine: demonstration of the sphingosine: N-methyltransferase in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound conjugates of poly-L-glutamic acid: synthesis, characterization, and initial biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. avantiresearch.com [avantiresearch.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Evaluation of chiral N,N-dimethyl-sphingosine for the interaction between nerve growth factor and tropomyosin receptor kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of N,N-Dimethylsphingosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylsphingosine (DMS) is an endogenous N-methylated derivative of sphingosine (B13886) that has emerged as a critical bioactive lipid with diverse physiological and pathophysiological roles.[1] Primarily recognized as a potent competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for the synthesis of the pro-survival signaling molecule sphingosine-1-phosphate (S1P), DMS plays a significant role in modulating the cellular "sphingolipid rheostat" that balances cell fate decisions such as proliferation, apoptosis, and differentiation.[2][3][4] This technical guide provides an in-depth exploration of the core physiological functions of DMS, detailing its impact on key signaling pathways, its involvement in various disease states, and the experimental methodologies employed in its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a comprehensive understanding of this multifaceted sphingolipid.

Core Mechanism of Action: Inhibition of Sphingosine Kinase

This compound's primary and most well-characterized physiological function is the competitive inhibition of sphingosine kinase (SphK), with activity against both isoforms, SphK1 and SphK2.[2][5] By blocking the phosphorylation of sphingosine to S1P, DMS effectively reduces the cellular levels of the pro-growth and pro-survival lipid S1P.[3] This inhibition leads to a concurrent increase in the cellular concentrations of sphingosine and its metabolic precursor, ceramide, both of which are generally considered pro-apoptotic.[3] This shift in the balance between S1P and ceramide/sphingosine is a central mechanism through which DMS exerts many of its cellular effects.[2][3]

Quantitative Data on Sphingosine Kinase Inhibition

| Cell Line/Tissue | Enzyme Source | Ki (µM) | IC50 (µM) | Reference |

| U937 (human monoblastic leukemia) | Cell Extracts | 3.1 | [6] | |

| PC12 (rat pheochromocytoma) | Cell Extracts | 6.8 | [6] | |

| Swiss 3T3 (mouse fibroblasts) | Cell Extracts | 2.3 | [6] | |

| Porcine Vascular Smooth Muscle Cells | 12 ± 6 (for [3H]-thymidine incorporation) | [7] | ||

| Porcine Vascular Smooth Muscle Cells | 15 ± 10 (for ERK-1/2 activation) | [7] | ||

| Human Platelets | Cytosolic Fractions | Potent Inhibition (stronger than DL-threo-dihydrosphingosine) | [8] |

Key Signaling Pathways Modulated by this compound

DMS influences several critical intracellular signaling cascades, primarily as a consequence of its inhibitory action on SphK and the subsequent alteration of the sphingolipid balance.

The Sphingolipid Rheostat and Apoptosis

By inhibiting SphK, DMS decreases S1P levels while increasing ceramide levels, effectively tipping the sphingolipid rheostat towards apoptosis.[2][3] This pro-apoptotic effect has been observed in a variety of cancer cell lines, including hematopoietic and carcinoma cells.[9] DMS-induced apoptosis is often associated with the activation of caspases and PARP cleavage.[10] Interestingly, while DMS induces apoptosis, some studies have shown that apoptotic stimuli can, in turn, upregulate SphK1 expression, potentially as a feedback mechanism to promote the clearance of apoptotic cells by releasing S1P as a "come-and-get-me" signal.[4]

Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways

The relationship between DMS and Protein Kinase C (PKC) has been a subject of some debate. While early studies suggested that DMS could inhibit PKC, more recent evidence indicates that at concentrations where it effectively inhibits SphK, DMS does not significantly affect PKC activity or its membrane translocation.[2][3] However, some context-specific effects on PKC isoforms, such as PKCε, have been reported, particularly in the context of cardioprotection.[11]

DMS has also been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK-1/2, in certain cancer cell lines.[12] This inhibition of MAPK activity appears to be an early event in DMS-induced apoptosis and may be mediated by an increase in tyrosine phosphatase activity.[12]

Intracellular Calcium Mobilization

DMS is known to increase intracellular calcium concentrations ([Ca2+]i) in various cell types, including astrocytes and cancer cells.[1][10] This elevation in intracellular calcium can contribute to its pro-apoptotic effects and its role in neuropathic pain by sensitizing neurons.[1][10]

Signaling Pathway Diagram

Caption: this compound (DMS) signaling pathways.

Physiological and Pathophysiological Roles

The modulatory effects of DMS on fundamental cellular processes translate into significant roles in various physiological and disease contexts.

Cancer

DMS exhibits potent anti-cancer properties primarily through the induction of apoptosis in a wide range of cancer cell lines, including leukemia, colon carcinoma, and lung cancer.[5][9][10] Its ability to inhibit SphK1, which is often overexpressed in tumors and contributes to cancer progression and drug resistance, makes DMS and its derivatives attractive candidates for cancer therapy.[13][14] Furthermore, DMS has been shown to inhibit tumor growth in vivo in nude mice models.[15]

Inflammation and Neuropathic Pain

DMS is increasingly recognized as a key player in inflammation and pain signaling. It has been identified as an endogenous metabolite that is upregulated in the dorsal horn of the spinal cord in rat models of neuropathic pain.[16] Intrathecal injection of DMS can induce mechanical hypersensitivity, suggesting a direct role in pain generation.[16] The mechanism is thought to involve the sensitization of central nervous system neurons, an increase in intracellular calcium in astrocytes, and the inhibition of glutamate (B1630785) uptake.[1] In the context of inflammation, DMS has been shown to reduce the release of inflammatory mediators and has been investigated as a therapeutic agent in conditions like Chagas disease cardiomyopathy.[1] It has also been shown that oligodendrocytes can produce DMS, particularly in response to damage, linking it to the inflammatory processes in diseases like multiple sclerosis.[17]

Cardiovascular System

The role of DMS in the cardiovascular system appears to be concentration-dependent. While higher concentrations are generally inhibitory, low concentrations (0.3-1 µM) of DMS have been found to be cardioprotective against ischemia/reperfusion injury.[11] This protective effect is mediated through a PKCε-dependent activation of cytosolic SphK, leading to the activation of the pro-survival Akt pathway.[11] In vascular smooth muscle cells, DMS inhibits proliferation and neointimal formation after vascular injury, suggesting a potential therapeutic role in preventing restenosis.[7]

Experimental Protocols

A variety of experimental techniques are employed to study the physiological roles of this compound. Below are outlines of key methodologies.

Sphingosine Kinase Activity Assay

This assay is fundamental to demonstrating the inhibitory effect of DMS on SphK.

Principle: The assay measures the conversion of radiolabeled sphingosine to sphingosine-1-phosphate by SphK in the presence or absence of DMS.

Generalized Protocol:

-

Enzyme Source Preparation: Prepare cytosolic or cell lysate fractions from cultured cells (e.g., U937, PC12, Swiss 3T3) or tissues.

-

Reaction Mixture: In a reaction buffer (typically containing Tris-HCl, MgCl₂, ATP, and phosphatase inhibitors), combine the enzyme source with [γ-³²P]ATP and sphingosine.

-

Inhibition: For inhibition studies, pre-incubate the enzyme with varying concentrations of DMS before adding the substrates.

-

Reaction: Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).

-

Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol/HCl solution.

-

Separation: Separate the lipids by thin-layer chromatography (TLC).

-

Detection and Quantification: Visualize the radiolabeled S1P using autoradiography and quantify the radioactivity using a scintillation counter or phosphorimager.

Cell Viability and Apoptosis Assays

These assays are used to determine the cytotoxic and pro-apoptotic effects of DMS.

-

MTT Assay: Measures cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by mitochondrial dehydrogenases. A decrease in formazan production indicates reduced cell viability.

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells using flow cytometry. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

-

Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3) using fluorogenic or colorimetric substrates.

-

Western Blotting for Apoptosis Markers: Detects the cleavage of PARP or the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.

Intracellular Calcium Measurement

This technique is used to assess the effect of DMS on intracellular calcium signaling.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Changes in intracellular calcium concentration are detected as changes in fluorescence intensity.

Generalized Protocol:

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye.

-

Imaging: Mount the cells on a fluorescence microscope equipped with a camera.

-

Stimulation: Perfuse the cells with a buffer containing DMS.

-

Data Acquisition: Record the changes in fluorescence intensity over time.

Experimental Workflow Diagram

Caption: Experimental workflows for studying this compound.

Conclusion and Future Directions